N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide
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Description
N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C21H24N6O2S and its molecular weight is 424.52. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis and Biological Evaluation
Benzofuran and Benzo[d]isothiazole Derivatives : A study detailed the synthesis of benzofuran and benzo[d]isothiazole derivatives aiming at inhibiting Mycobacterium tuberculosis DNA GyrB. This research showcases the chemical versatility and potential therapeutic applications of compounds with benzofuran components, similar to the core structure of the requested compound (Reddy et al., 2014).
Pyrazolopyrimidine Derivatives as Anticancer Agents : Another study synthesized novel pyrazolopyrimidine derivatives and evaluated their anticancer and anti-5-lipoxygenase activities, highlighting the potential of pyrazolopyrimidine scaffolds in drug development (Rahmouni et al., 2016).
Benzodifuranyl and Thiazolopyrimidines as Anti-inflammatory Agents : Research into novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone demonstrated significant COX-2 inhibition and analgesic activity, presenting a method to explore for compounds with anti-inflammatory properties (Abu‐Hashem et al., 2020).
Synthesis Methodologies and Chemical Analysis
- Solid-Phase Synthetic Method for Pyrazolopyrimidine : An innovative solid-phase synthetic method was described for a library of N-alkyl-4-alkylamino-1-aryl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxamide derivatives, indicating advanced techniques in chemical synthesis relevant to the compound (Heo & Jeon, 2017).
Properties
IUPAC Name |
N-[2-[4-(2-methylpropylamino)-6-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2S/c1-13(2)11-23-18-15-12-24-27(19(15)26-21(25-18)30-3)9-8-22-20(28)17-10-14-6-4-5-7-16(14)29-17/h4-7,10,12-13H,8-9,11H2,1-3H3,(H,22,28)(H,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRKUJZTDKHSPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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